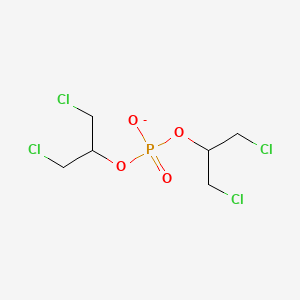

Bis(1,3-dichloropropan-2-yl) phosphate

Description

Contextualization of Organophosphate Esters (OPEs) in Environmental Science

Organophosphate esters (OPEs) are a class of synthetic chemicals extensively used as flame retardants and plasticizers in a wide array of consumer and industrial products. Their incorporation into materials such as polyurethane foam, electronics, and textiles is intended to reduce flammability. wikipedia.org However, OPEs are often not chemically bound to the products they are used in, leading to their release into the environment through volatilization, leaching, and abrasion. nih.gov This has resulted in their widespread distribution in various environmental compartments, including indoor and outdoor air, dust, water, and sediment. researchgate.net

The environmental persistence and potential for long-range atmospheric transport of some OPEs have raised concerns within the scientific community. nih.gov Initially considered less harmful than their predecessors, the polybrominated diphenyl ethers (PBDEs), mounting evidence has called this presumption into question, highlighting the environmental and health impacts of OPEs. researchgate.net Consequently, OPEs have become a focal point of environmental science research, with studies investigating their occurrence, fate, and transport in the environment, as well as their potential toxicological effects on ecosystems and human health.

Significance of Bis(1,3-dichloropropan-2-yl) phosphate (B84403) as a Research Target Metabolite

Bis(1,3-dichloropropan-2-yl) phosphate, also known as BDCIPP, is the primary metabolite of the widely used flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). iarc.frnih.gov The significance of BDCIPP as a research target lies in its role as a biomarker of human exposure to TDCIPP. nih.gov Since the parent compound, TDCIPP, is rapidly metabolized in the body, its direct measurement in biological samples is often not feasible. uzh.ch Instead, the detection and quantification of BDCIPP in human matrices, particularly urine, provides a reliable indication of exposure to TDCIPP. nih.govresearchgate.net

The widespread detection of BDCIPP in human urine samples from various populations globally underscores the ubiquitous nature of human exposure to TDCIPP. nih.gov This has prompted extensive academic inquiry into the potential health implications of this exposure. Research has focused on elucidating the links between urinary BDCIPP concentrations and various health outcomes, making it a crucial compound in the fields of environmental epidemiology and human biomonitoring.

Historical Overview of Flame Retardant Research and the Emergence of this compound

The history of flame retardant research is marked by a shift in the types of chemicals used, driven by evolving regulations and a growing understanding of their environmental and health impacts. For many years, polybrominated diphenyl ethers (PBDEs) were the dominant class of flame retardants. researchgate.net However, concerns over their persistence, bioaccumulation, and toxicity led to their phase-out and restriction in many parts of the world. researchgate.net

This regulatory action created a demand for alternative flame retardants, leading to an increased production and use of OPEs, including TDCIPP. nih.gov As the use of TDCIPP became more prevalent, so too did the scientific interest in its environmental fate and potential health effects. Consequently, research on its metabolite, BDCIPP, emerged as a key area of investigation. The focus on BDCIPP grew as analytical methods for its detection in biological samples were developed and refined, allowing for more accurate and sensitive assessments of human exposure to TDCIPP. researchgate.net

Scope and Objectives of Current Academic Inquiry on the Compound

Current academic inquiry into this compound is multifaceted, with several key objectives guiding research efforts. A primary goal is to accurately characterize human exposure to its parent compound, TDCIPP, across different populations and demographics. This includes identifying vulnerable populations, such as infants and children, who may experience higher exposures. nih.gov

Another major objective is to elucidate the potential health effects associated with TDCIPP exposure, using BDCIPP as a biomarker. nih.gov This involves epidemiological studies investigating associations between urinary BDCIPP levels and a range of health outcomes. nih.gov

Furthermore, researchers are working to refine analytical methods for the detection of BDCIPP in various biological and environmental matrices to improve the accuracy and sensitivity of exposure assessments. researchgate.net There is also a focus on understanding the toxicokinetics of TDCIPP, including its absorption, distribution, metabolism, and excretion, to better interpret biomonitoring data. uzh.ch Identifying knowledge gaps and providing recommendations for future research, such as long-term global monitoring and comprehensive studies of novel OPEs and their metabolites, is also a critical aspect of the current academic landscape. acs.org

Detailed Research Findings

Academic research has generated a substantial body of data on the occurrence of this compound in human populations. The following table summarizes findings from various studies on the concentrations of BDCIPP in human urine.

Interactive Data Table: Urinary Concentrations of this compound (BDCIPP) in Human Studies

| Study Population | Sample Size (n) | Geometric Mean (µg/L) | Range (µg/L) | Country |

| Infants (2-18 months) | 43 | 2.29 | 0.20-103.65 | USA |

| Adults (Non-occupationally exposed) | 9 | 0.147 | 0.046-1.662 | USA |

| Adults (Non-occupationally exposed) | 76 | - | 0.31–6.8 | USA |

| Firefighters | 146 | - | 0.30–44 | USA |

| Adults and Children | 180 | - | - | China |

Data compiled from multiple research sources. The interactive features of this table allow for sorting and filtering of the data. nih.govnih.govresearchgate.netcdc.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10Cl4O4P- |

|---|---|

Molecular Weight |

318.9 g/mol |

IUPAC Name |

bis(1,3-dichloropropan-2-yl) phosphate |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |

InChI Key |

NNKRUBFJSSBFSS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Production Dynamics of Bis 1,3 Dichloropropan 2 Yl Phosphate and Its Precursors

Industrial Synthesis Routes and Chemical Feedstocks of Tris(1,3-dichloropropan-2-yl) phosphate (B84403) (TDCIPP)

Tris(1,3-dichloropropan-2-yl) phosphate, a widely used chlorinated organophosphate flame retardant, is primarily synthesized through the reaction of phosphorus oxychloride (POCl₃) with a chlorinating agent. Two main feedstocks are utilized in the industrial production of TDCIPP: epichlorohydrin and 1,3-dichloro-2-propanol (B29581).

The reaction involving phosphorus oxychloride and epichlorohydrin is a common industrial route. In this process, the epoxide ring of epichlorohydrin is opened and subsequently reacts with phosphorus oxychloride to form the trisubstituted phosphate ester. This reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.

Alternatively, TDCIPP can be synthesized by the direct esterification of phosphorus oxychloride with 1,3-dichloro-2-propanol. This reaction involves the displacement of the chlorine atoms on the phosphorus oxychloride by the hydroxyl group of 1,3-dichloro-2-propanol, with the formation of hydrogen chloride as a byproduct. The reaction stoichiometry requires three moles of 1,3-dichloro-2-propanol for every mole of phosphorus oxychloride to produce one mole of TDCIPP.

The choice of synthetic route can depend on factors such as the availability and cost of the raw materials, as well as the desired purity of the final product. Both methods are capable of producing TDCIPP on a large industrial scale.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Phosphorus Oxychloride (POCl₃) | Epichlorohydrin | Tris(1,3-dichloropropan-2-yl) phosphate (TDCIPP) | - |

| Phosphorus Oxychloride (POCl₃) | 1,3-dichloro-2-propanol | Tris(1,3-dichloropropan-2-yl) phosphate (TDCIPP) | Hydrogen Chloride (HCl) |

| --- | --- | --- | --- |

Formation of Bis(1,3-dichloropropan-2-yl) phosphate as a Metabolite and Transformation Product

This compound is not typically produced as a primary industrial chemical but is rather a significant transformation product of TDCIPP. It is widely recognized as the main metabolite of TDCIPP in biological systems, including humans and various animal species researchgate.net. The formation of BDCIPP from TDCIPP occurs through a process of dealkylation, where one of the 1,3-dichloropropan-2-yl groups is cleaved from the phosphate ester. This metabolic conversion is a key consideration in biomonitoring studies, where the presence of BDCIPP in urine is a reliable indicator of exposure to TDCIPP researchgate.netnih.govchemicalbook.com.

In addition to its formation in biological systems, TDCIPP can also degrade to BDCIPP in the environment. As an additive flame retardant, TDCIPP is not chemically bound to the materials it is used in, such as polyurethane foam, and can leach into the environment over time wikipedia.org. Environmental degradation processes, including microbial action and abiotic hydrolysis, can lead to the formation of BDCIPP in various environmental compartments, including water and soil.

The persistence and potential toxicity of BDCIPP itself are subjects of ongoing research. Its formation as a major metabolite and environmental degradant underscores the importance of understanding the complete lifecycle of TDCIPP.

| Parent Compound | Transformation Product | Process |

| Tris(1,3-dichloropropan-2-yl) phosphate (TDCIPP) | This compound (BDCIPP) | Metabolism (Dealkylation) |

| Tris(1,3-dichloropropan-2-yl) phosphate (TDCIPP) | This compound (BDCIPP) | Environmental Degradation |

| --- | --- | --- |

Novel Synthetic Approaches and Derivatization Strategies for Analytical Standards

The accurate quantification of BDCIPP in biological and environmental samples necessitates the availability of high-purity analytical standards. The synthesis of these standards, including isotopically labeled analogues, is crucial for developing reliable analytical methods.

A common strategy for preparing BDCIPP analytical standards involves the controlled hydrolysis of TDCIPP. By carefully controlling the reaction conditions, such as pH and temperature, one of the ester linkages in TDCIPP can be selectively cleaved to yield BDCIPP. Purification of the resulting product is then carried out to obtain a reference material of known purity.

For use as internal standards in mass spectrometry-based analytical methods, isotopically labeled versions of BDCIPP are synthesized. For instance, deuterated BDCIPP (BDCIPP-d10) is commercially available and serves as an ideal internal standard for quantifying the native compound in complex matrices lgcstandards.com. The synthesis of such labeled compounds typically involves using deuterated starting materials in the synthetic pathway.

Due to the polar nature of BDCIPP, derivatization is often employed to improve its chromatographic behavior, particularly for gas chromatography (GC) analysis. Common derivatization strategies for dialkyl phosphates like BDCIPP include:

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) converts the acidic proton of the phosphate group into a less polar pentafluorobenzyl ester, which is more amenable to GC analysis nih.gov.

Trimethylsilylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group, increasing the volatility of the analyte for GC analysis digitaloceanspaces.com.

Microwave-assisted derivatization: This technique can be used to accelerate the derivatization reaction, offering a faster sample preparation method before chromatographic analysis nih.govresearchgate.net.

These synthetic and derivatization strategies are essential for the development of sensitive and accurate analytical methods for the detection and quantification of BDCIPP.

| Analytical Standard | Synthetic Approach | Derivatization Reagent | Purpose |

| This compound (BDCIPP) | Controlled hydrolysis of TDCIPP | N/A | Primary reference standard |

| Bis(1,3-dichloro-2-propyl) phosphate-d10 (BDCIPP-d10) | Synthesis using deuterated precursors | N/A | Internal standard for mass spectrometry |

| BDCIPP derivative | Reaction with PFBBr | Pentafluorobenzyl bromide | Improved GC-MS analysis |

| BDCIPP derivative | Reaction with BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Improved GC-MS analysis |

| --- | --- | --- | --- |

By-product Formation and Purity Considerations in Industrial and Laboratory Synthesis

The purity of both industrially produced TDCIPP and laboratory-synthesized BDCIPP is a critical factor, as impurities can affect the material's properties and potentially introduce toxicological concerns.

In the industrial synthesis of TDCIPP, the reaction of phosphorus oxychloride with epichlorohydrin or 1,3-dichloro-2-propanol can lead to the formation of several by-products. These can include incompletely reacted starting materials, isomers of TDCIPP, and other organophosphorus compounds. The presence of water during the synthesis can lead to the hydrolysis of phosphorus oxychloride, forming phosphoric acid, which can then participate in side reactions. The technical grade TDCIPP used in commercial applications is therefore a mixture containing the primary product along with a certain percentage of these impurities. The exact composition of technical grade TDCIPP can vary between manufacturers and production batches.

Purification of industrial TDCIPP is necessary to meet specific quality standards. Common purification techniques include:

Washing: The crude product may be washed with an alkaline solution to neutralize any acidic by-products, such as hydrogen chloride or phosphoric acid. This is followed by washing with water to remove salts and other water-soluble impurities.

Distillation: Fractional distillation under reduced pressure can be used to separate TDCIPP from lower-boiling impurities and unreacted starting materials.

Stripping: Passing an inert gas, such as nitrogen, through the heated product can help to remove residual volatile impurities.

In the laboratory synthesis of BDCIPP for use as an analytical standard, achieving high purity is paramount. The synthesis via controlled hydrolysis of TDCIPP must be carefully monitored to prevent the formation of over-hydrolyzed products, such as mono(1,3-dichloropropan-2-yl) phosphate. Purification of the synthesized BDCIPP is typically achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the desired compound from unreacted TDCIPP and other by-products. The purity of the final reference material is then confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Synthesis | Potential By-products/Impurities | Purification Techniques |

| Industrial TDCIPP | Unreacted starting materials, isomers, other organophosphorus compounds, acidic by-products | Washing (alkaline and water), Distillation, Stripping |

| Laboratory BDCIPP | Unreacted TDCIPP, mono(1,3-dichloropropan-2-yl) phosphate | Column Chromatography, HPLC |

| --- | --- | --- |

Environmental Occurrence and Spatiotemporal Distribution of Bis 1,3 Dichloropropan 2 Yl Phosphate

Detection in Aquatic Environments

The presence of BDCPP in aquatic ecosystems is a direct consequence of the widespread use and release of its parent compound, TDCPP. TDCPP can enter waterways through industrial and domestic wastewater discharges, as most treatment facilities only partially remove it. amazonaws.comhealth.state.mn.us Once in the aquatic environment, TDCPP can be metabolized by organisms into BDCPP.

Studies have frequently detected TDCPP in surface water, groundwater, and wastewater. amazonaws.comwikipedia.org For instance, TDCPP has been found in surface waters at concentrations that can reach up to the microgram per liter range in heavily polluted areas. While direct measurements of BDCPP in these waters are less common in the available literature, its presence is inferred from the detection of TDCPP and the understanding of its metabolic pathways in aquatic organisms. The major urinary, fecal, and biliary metabolite of TDCPP in rats was identified as BDCPP, suggesting that wastewater containing animal and human excreta is a significant source of BDCPP in aquatic systems. nih.gov

Sediments also act as a sink for these compounds. TDCPP has been detected in sediment samples, indicating the potential for long-term contamination of aquatic environments. nih.gov The presence of TDCPP in sediments suggests that benthic organisms are likely exposed, leading to the formation of BDCPP in these species.

| Environmental Matrix | Parent Compound (TDCPP) Concentration | Notes |

| Surface Water | Low concentrations (<0.5 ppb) generally, can be higher in polluted areas. amazonaws.comhealth.state.mn.us | BDCPP presence is inferred from TDCPP metabolism. |

| Wastewater | Detected in influent and effluent, with limited removal by treatment. amazonaws.com | A primary pathway for entry into aquatic environments. |

| Sediments | Detected, indicating long-term accumulation. nih.gov | Source of exposure for benthic organisms. |

Presence in Terrestrial Matrices

In terrestrial environments, the primary reservoir for TDCPP is indoor dust, stemming from its use in furniture, electronics, and other consumer products. wikipedia.org Numerous studies have documented the widespread presence of TDCPP in dust from homes, offices, and vehicles. wikipedia.orgnih.gov For example, a study of house dust in the U.S. found TDCPP in over 96% of samples, with concentrations sometimes exceeding 56 parts per million (ppm). wikipedia.org Another study in the Boston area detected TDCPP in 99% of dust samples from various indoor environments. wikipedia.org

While direct measurements of BDCPP in soil and dust are not extensively reported, the significant exposure of humans and animals to TDCPP through dust ingestion and inhalation leads to the excretion of BDCPP in urine and feces, which can then enter the terrestrial environment through various pathways, including sewage sludge application on land. nih.gov A study on earthworms exposed to TDCPP in soil demonstrated that these organisms can accumulate the parent compound, suggesting the potential for BDCPP formation within the soil food web. researchgate.net

| Terrestrial Matrix | Parent Compound (TDCPP) Concentration | Notes |

| Indoor Dust | Geometric mean of 1.9 µg/g to 4.43 µg/g in various studies. nih.govgreensciencepolicy.org | Major route of human exposure to TDCPP. |

| Outdoor Dust | Detected, though typically at lower concentrations than indoor dust. researchgate.net | Indicates the transport of TDCPP from indoor environments. |

| Soil | Limited data on BDCPP, but TDCPP is detected. | Earthworms exposed to TDCPP in soil show accumulation. researchgate.net |

Atmospheric Presence and Aerosol Partitioning

The atmospheric presence of BDCPP is expected to be minimal, as it is a metabolite and not directly released into the atmosphere in significant quantities. However, its parent compound, TDCPP, is detected in both indoor and outdoor air. greensciencepolicy.org Due to its lower vapor pressure compared to other organophosphate flame retardants, TDCPP is more commonly found in the particle phase (aerosols) than in the gas phase. wikipedia.org

Studies measuring organophosphate flame retardants in the atmosphere have reported TDCPP concentrations in the picogram to nanogram per cubic meter range in both urban and remote areas. chinayyhg.com For instance, total atmospheric concentrations of several organophosphate flame retardants, including TDCPP, ranged from 120 ± 18 to 2100 ± 400 pg/m³ at five sites in the North American Great Lakes basin. chinayyhg.com The presence of TDCPP in the atmosphere, particularly bound to particulate matter, allows for its long-range transport and subsequent deposition into aquatic and terrestrial ecosystems, where it can then be taken up by organisms and metabolized to BDCPP. chinayyhg.com

Accumulation in Environmental Biota

The bioaccumulation of TDCPP has been observed in a wide range of organisms, from invertebrates to fish and birds. pops.intnih.govresearchgate.net This accumulation is a critical step leading to the formation and presence of BDCPP in biota.

Bioaccumulation Factors in Specific Trophic Levels

| Organism | Parent Compound (TDCPP) Bioaccumulation/Bioconcentration Factor | Tissue |

| Zebrafish (Female) | BCF: 460 | Brain usask.ca |

| Zebrafish (Female) | BCF: 38 | Gonad usask.ca |

| Zebrafish (Female) | BCF: 87 | Liver usask.ca |

| Zebrafish (Male) | BCF: 26 | Brain usask.ca |

| Zebrafish (Male) | BCF: 55 | Gonad usask.ca |

| Zebrafish (Male) | BCF: 110 | Liver usask.ca |

Biomagnification Potential in Aquatic and Terrestrial Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. Some studies on organophosphate flame retardants have suggested a potential for biomagnification in marine food webs, with trophic magnification factors (TMFs) ranging from 1.06 to 2.52. nih.gov However, the biomagnification potential can be food web-specific and depends on the organism's ability to metabolize the compound. The rapid metabolism of TDCPP to BDCPP in some organisms might reduce the biomagnification potential of the parent compound. nih.gov However, the persistence of BDCPP within organisms could contribute to its transfer through the food web. Further research is needed to fully understand the biomagnification potential of BDCPP itself.

Global and Regional Distribution Patterns and Hotspots

The global distribution of BDCPP is intrinsically linked to the production and use of TDCPP. As TDCPP is used in a wide array of consumer and industrial products, its release into the environment is widespread. wikipedia.org Consequently, both TDCPP and its metabolite BDCPP have been detected in diverse geographical locations.

The highest concentrations of TDCPP are generally found near urban and industrialized areas, which act as major sources of this contaminant. wikipedia.org However, the detection of TDCPP in remote locations, such as the Arctic, indicates its potential for long-range environmental transport. chinayyhg.com The ubiquitous detection of BDCPP in the urine of the general population in various countries further supports the global nature of human exposure to TDCPP. nih.govnih.gov Hotspots of contamination are typically associated with manufacturing facilities, areas with high population density, and waste disposal sites, including landfills where products containing TDCPP are discarded. amazonaws.com

Seasonal and Temporal Trends in Environmental Concentrations

The environmental presence of Bis(1,3-dichloropropan-2-yl) phosphate (B84403) (BDCIPP), a metabolite of the flame retardant Tris(1,3-dichloropropan-2-yl) phosphate (TDCIPP), is characterized by distinct seasonal and long-term temporal trends. These patterns are influenced by a variety of factors including usage, environmental transport, and degradation processes.

Seasonal Variations

Seasonal fluctuations in the concentration of BDCIPP and its parent compound, TDCIPP, have been observed across several environmental compartments, with many studies indicating higher concentrations during warmer months.

In the atmosphere, concentrations of TDCIPP in outdoor air in Birmingham, UK, have been shown to be elevated during warmer periods. researchgate.net Similarly, a study on organophosphate esters (OPEs) in the Great Lakes region found that atmospheric concentrations were generally higher in the summer and lower in the winter. chinayyhg.com For instance, average summer concentrations of total OPEs were approximately four times higher than in the winter. chinayyhg.com This seasonality is likely influenced by the increased volatilization of TDCIPP from its sources, such as building materials and vehicles, at higher temperatures.

This pattern extends to aquatic environments. A study of Dongting Lake in China found significantly higher total OPE concentrations in surface water during the wet season (49.5–148 ng L⁻¹) compared to the dry season (5.00–45.7 ng L⁻¹). researchgate.net This suggests increased input from tributary discharge and wet deposition during periods of higher rainfall. researchgate.net BDCIPP was identified as one of the main organophosphate diester components in the lake's water. researchgate.net Wastewater treatment plant effluents, a significant source of these compounds to rivers, also exhibit seasonal variations. nih.govnih.gov These can be complex, influenced by factors such as improved degradation performance of treatment processes in warmer temperatures, which may lower concentrations in the autumn, and the opposing effect of lower river flows in summer leading to less dilution and thus higher riverine concentrations. nih.gov

Human exposure studies corroborate these environmental findings, showing significantly higher levels of BDCIPP in urine samples collected during the summer. nih.govnih.gov This seasonality in human exposure is likely a direct consequence of the higher environmental concentrations and increased potential for intake during warmer weather. nih.govnih.gov

Interactive Data Table: Seasonal Concentrations of TDCIPP in the Great Lakes Atmosphere

| Season | Average ΣOP Concentration (pg/m³) | Fold Increase (Summer vs. Winter) |

| Summer (May-Aug) | High | ~4x |

| Winter (Nov-Dec) | Low | - |

Note: Data represents general trends for total organophosphate (ΣOP) flame retardants, including TDCIPP, as observed in the Great Lakes region. chinayyhg.com

Interactive Data Table: Seasonal Concentrations of OPEs in Dongting Lake Surface Water

| Season | Total OPE Concentration Range (ng L⁻¹) |

| Wet Season | 49.5–148 |

| Dry Season | 5.00–45.7 |

Note: BDCIPP was a main component of the organophosphate diesters measured. researchgate.net

Temporal Trends

Long-term monitoring and analysis of dated environmental archives, such as sediment cores, reveal a clear increasing trend in the environmental burden of OPEs, including TDCIPP, over the past several decades.

Studies of sediment cores from major French rivers, including the Loire and Meuse, show a gradual increase in the concentrations of OPEs from the 1950-1970 period onwards, compared to the first half of the 20th century. nih.gov This historical trend aligns with the increased production and use of these chemicals as replacements for phased-out brominated flame retardants. nih.gov Similar findings from a sediment core in the Liao River estuary in China show that concentrations of OPEs began to rise significantly after the 2000s. frontiersin.org

This increasing environmental contamination is mirrored in human exposure data. A comprehensive analysis of U.S. epidemiologic data from 2002 to 2015 revealed a dramatic increase in urinary concentrations of BDCIPP. nih.govacs.org Specifically, samples from adults collected in 2014 and 2015 had BDCIPP concentrations more than 15 times higher than those from 2002 and 2003. nih.govacs.org This sharp rise in human exposure reflects the growing prevalence of the parent compound TDCIPP in consumer products and the indoor environment over this period. nih.gov

Interactive Data Table: Long-Term Trend of Urinary BDCIPP Concentrations in U.S. Adults

| Time Period | Relative BDCIPP Concentration |

| 2002-2003 | Baseline |

| 2014-2015 | >15x higher than 2002-2003 |

Note: Based on a study combining data from 14 U.S. epidemiologic studies. nih.govacs.org

Environmental Fate and Transport Mechanisms of Bis 1,3 Dichloropropan 2 Yl Phosphate

Photolytic Degradation Pathways and Kinetics under Simulated Environmental Conditions

Photolytic degradation is a significant pathway for the transformation of organic contaminants in the environment. Under simulated environmental conditions, organophosphate esters (OPEs) can undergo photolysis, especially in the presence of photosensitizers or reactive oxygen species. acs.org For instance, the degradation of some OPEs is initiated by hydroxyl (OH) radicals generated through the photolysis of ozone in the presence of water vapor. acs.org The reaction kinetics for the heterogeneous loss of OPEs can be significant, with rate constants in the range of 10⁻¹² cm³ molecules⁻¹ s⁻¹. acs.org

The degradation pathways often involve hydroxylation and oxidation. mdpi.com For example, in the presence of OH radicals, the photooxidation of OPEs can lead to the formation of various transformation products, including carbonyls and smaller-chain carbonyls resulting from the photolysis and decomposition of intermediate products. acs.org It is important to note that these reactions can produce a variety of isomers that may not be easily distinguishable by all analytical methods. acs.org

Biotransformation Processes (e.g., microbial degradation, plant uptake and metabolism)

Biotransformation is a key process influencing the fate of BDCIPP in the environment. This includes degradation by microorganisms and uptake and metabolism by plants. BDCIPP is recognized as an important metabolite of TDCIPP, and its presence in various environmental compartments and biological samples underscores the significance of these transformation processes. researchgate.net

Microbial degradation of organophosphate flame retardants can proceed through various pathways, including hydrolysis of the ester bonds. researchgate.net For the parent compound, TDCIPP, microbial action can lead to the formation of its diester metabolite, BDCIPP. researchgate.netnih.gov Further degradation of BDCIPP by microorganisms is plausible, likely involving the cleavage of the remaining ester linkage to form 1,3-dichloro-2-propanol (B29581) and phosphoric acid. Research has shown that bacteria from the genus Sphingobium are capable of degrading chlorinated organophosphorus flame retardants like TDCIPP by hydrolyzing the ester bonds. researchgate.netresearchgate.net

The biotransformation of organophosphate flame retardants is often mediated by specific enzyme systems. In mammals, the metabolism of TDCIPP to BDCIPP is a primary pathway. nih.govnih.gov Studies using mouse liver microsomes have identified several cytochrome P450 (CYP) isoforms, including CYP2E1, CYP2D6, CYP1A2, and CYP2C19, as being involved in the biotransformation of TDCIPP. nih.gov These enzymes are crucial for the detoxification process in hepatocytes. nih.gov

In addition to cytochrome P450 enzymes, other enzyme systems such as phosphodiesterases and alkaline phosphatases are implicated in the degradation of organophosphate esters. researchgate.net Some bacterial phosphodiesterases that hydrolyze alkyl phosphodiesters require divalent metals for their activity. researchgate.net

Hydrolytic Stability and Abiotic Transformation Products

The hydrolytic stability of BDCIPP and other organophosphate esters is highly dependent on pH. nih.gov While many organophosphate triesters are relatively stable at neutral pH, their degradation can be significantly accelerated in the presence of metal (hydr)oxide minerals and under alkaline conditions. researchgate.net In alkaline solutions, the hydrolysis of some OPEs follows second-order rate kinetics, with half-lives that can be dramatically reduced. researchgate.net

The primary abiotic transformation products of organophosphate triesters like TDCIPP are their corresponding diesters, such as BDCIPP. nih.gov This hydrolysis involves the cleavage of a phosphoester bond. researchgate.net Further hydrolysis of the diester to the monoester is generally not observed under these conditions, suggesting that diesters are relatively stable end products of base-catalyzed hydrolysis. nih.gov The catalytic effect of metal (hydr)oxide minerals is thought to involve the binding of the phosphate (B84403) group to Lewis acid sites on the mineral surface, which weakens the phosphoester bond and facilitates nucleophilic attack by water. researchgate.net

Sorption and Desorption Dynamics in Various Environmental Media (e.g., soil, sediment, particulate matter)

The transport and bioavailability of BDCIPP in the environment are strongly influenced by its sorption and desorption behavior in various media like soil, sediment, and particulate matter. Organophosphate esters, in general, are frequently detected in sediments, indicating their tendency to partition from the water column to solid phases. researchgate.net

The sorption of organic compounds to sediment is often related to the organic carbon content of the sediment. nih.gov Chemicals with a high affinity for sediment particles may have a large, slowly desorbing fraction, which can limit their bioavailability. nih.gov The desorption of contaminants from sediment can be influenced by various factors, including the presence of other substances. For example, the addition of phosphate-containing minerals to sediment has been shown to enhance the desorption of certain contaminants through competitive exchange. nih.gov

The partitioning of BDCIPP's parent compound, TDCIPP, has been observed in various environmental compartments. It is not readily degraded in wastewater treatment processes and can be found in both effluent and sludge. researchgate.net This suggests a significant potential for sorption to particulate matter.

Volatilization and Atmospheric Transport Modeling

Volatilization from contaminated surfaces and subsequent atmospheric transport can be a significant pathway for the long-range distribution of semi-volatile organic compounds like BDCIPP. Although BDCIPP itself is a metabolite, its parent compound, TDCIPP, and other OPEs are frequently detected in the atmosphere, often associated with particulate matter. acs.org

Atmospheric transport models are essential tools for understanding the movement of these pollutants on both regional and global scales. univie.ac.atnih.gov These models, which can be either Eulerian (grid-based) or Lagrangian (particle-tracking), simulate processes such as transport by wind, dispersion by turbulence, and removal from the atmosphere through wet and dry deposition. univie.ac.atresearchgate.netcopernicus.org For particle-bound contaminants, the size of the particles is a critical factor, as it affects their atmospheric residence time and deposition velocity. acs.org Modeling studies have shown that atmospheric transport and deposition can be the dominant pathways for the input of some organophosphorus flame retardants into large water bodies. nih.gov

Long-Range Environmental Transport Potential and Modeling of Bis(1,3-dichloropropan-2-yl) phosphate

This compound (BDCIPP) is primarily known as a metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.gov Consequently, its environmental fate and long-range transport are intrinsically linked to the distribution and degradation of its parent compound. While specific long-range transport modeling studies for BDCIPP are limited, an understanding of its potential for long-distance travel can be inferred from the physicochemical properties of TDCPP and the general principles of environmental fate for similar organophosphate compounds.

The long-range environmental transport of a chemical is largely governed by its persistence in various environmental compartments (air, water, soil), its partitioning behavior, and its mobility. For semi-volatile organic compounds like organophosphate flame retardants and their metabolites, transport can occur through atmospheric pathways, water currents, and attachment to particulate matter.

Modeling Long-Range Transport:

Multimedia environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models consider a chemical's properties to estimate its movement between air, water, soil, and biota. Key parameters required for such models include:

Vapor Pressure: Influences the tendency of a substance to enter the atmospheric gas phase.

Water Solubility: Affects the concentration of a chemical in aquatic systems and its potential for transport via waterways.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition between fatty tissues of organisms and water, suggesting bioaccumulation potential.

Organic Carbon-Water Partition Coefficient (Koc): Describes the tendency of a chemical to adsorb to organic matter in soil and sediment, affecting its mobility.

Henry's Law Constant: Represents the partitioning of a chemical between air and water.

Atmospheric Transport:

The atmospheric persistence of a compound is a critical factor in its long-range transport potential. Transformation of OPFRs can occur through physicochemical and microbial processes, potentially creating new atmospheric pollutants that may be more persistent than the parent compounds. acs.orgnih.gov For the parent compound TDCPP, it is known to be associated with atmospheric particles, and its removal can be significantly influenced by dry deposition. While specific data on the atmospheric lifetime of BDCIPP is scarce, its presence in the particulate phase in the atmosphere has been noted, although often at concentrations lower than reporting limits in some studies. acs.orgnih.gov

Transport in Water and Soil:

The mobility of chemicals in soil and their potential to leach into groundwater are influenced by their water solubility and adsorption characteristics. mdpi.com Chemicals with higher water solubility and lower adsorption coefficients are more likely to be mobile in soil and transported with water flow. Conversely, compounds with low water solubility and high sorption coefficients tend to bind to soil and organic materials, limiting their movement. mdpi.com Chlorinated OPFRs are known to be water-soluble and are considered a long-term threat to aquatic organisms. mdpi.com Given that BDCIPP is a metabolite of a chlorinated OPFR, its potential for water-mediated transport warrants consideration. The movement of such compounds in soil can be complex, with factors like soil type, organic carbon content, and the presence of preferential flow paths influencing their transport to groundwater.

Research Findings and Data Gaps:

Research has consistently shown the widespread presence of BDCIPP in various environmental matrices and human tissues, which suggests that it is persistent and mobile to some extent. nih.govnih.govwikipedia.orgharvard.edunih.govfrontiersin.orgescholarship.orgnih.gov The frequent detection of BDCIPP in urine is used as a biomarker for exposure to its parent compound, TDCPP. nih.govnih.govharvard.edunih.govfrontiersin.org

However, there is a clear and significant gap in the scientific literature regarding dedicated studies on the long-range environmental transport potential and specific modeling of BDCIPP. To accurately predict its environmental fate and transport, further research is needed to determine its specific physicochemical properties, as outlined in the table below.

Table of Physicochemical Properties for Environmental Modeling (Data Gaps for BDCIPP):

| Property | Value for BDCIPP | Importance in Modeling |

| Molecular Weight | 319.93 g/mol | Fundamental for most model calculations. |

| Vapor Pressure | Data not available | Determines the likelihood of volatilization and atmospheric transport. |

| Water Solubility | Data not available | Influences partitioning into aquatic environments and mobility in soil. |

| Log Kow | Data not available | Predicts bioaccumulation potential in organisms. |

| Koc | Data not available | Indicates the tendency to adsorb to soil and sediment, affecting mobility. |

| Henry's Law Constant | Data not available | Governs the air-water partitioning, crucial for atmospheric modeling. |

| Atmospheric Half-life | Data not available | A direct measure of persistence in the air and potential for long-range atmospheric transport. |

Without these key data points for BDCIPP, any modeling of its long-range transport relies heavily on estimations and analogies drawn from its parent compound, TDCPP, and other related OPFRs. This highlights a critical area for future environmental chemistry research to better understand the global distribution and potential risks associated with this prevalent environmental contaminant.

Advanced Analytical Methodologies for Bis 1,3 Dichloropropan 2 Yl Phosphate

Sample Preparation Techniques from Complex Environmental Matrices

The initial and most critical step in the analysis of BDCIPP is its extraction and isolation from the sample matrix, which can significantly interfere with detection and quantification. researchgate.netnih.gov The choice of sample preparation technique is dependent on the matrix type (e.g., urine, dust, soil, water) and the analytical instrument to be used. researchgate.netresearchgate.net The primary goals of sample preparation are to remove matrix interferences, concentrate the analyte, and convert it into a form suitable for analysis. nih.govmdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and effective technique for the cleanup and concentration of BDCIPP from aqueous samples like urine. nih.govresearchgate.net This method involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analyte. nih.gov Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For BDCIPP analysis in urine, mixed-mode anion exchange SPE is frequently employed. nih.govnih.govnih.gov This approach is effective because BDCIPP is an acidic compound. One method specifies adjusting the urine sample's pH with an ammonium acetate buffer before loading it onto an Oasis WAX cartridge, a type of weak anion-exchanger. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. utar.edu.my While a powerful tool, conventional LLE can require large volumes of potentially hazardous organic solvents. utar.edu.my

A more recent evolution of this technique is dispersive liquid-liquid microextraction (DLLME), which utilizes a small amount of an extraction solvent and a disperser solvent. nih.govmdpi.com When injected into the aqueous sample, this mixture forms a cloudy solution with a large surface area, facilitating rapid transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov This method is noted for its simplicity, speed, and high enrichment factor. mdpi.com For instance, in the analysis of organophosphorus pesticides in soil, an acetonitrile extract of the soil is mixed with chlorobenzene (extraction solvent) and rapidly injected into a water sample for DLLME. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate BDCIPP from other compounds in the extract before its detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile organic compounds. For organophosphate flame retardants, GC-MS is often used for the analysis of the parent compounds, such as TDCPP. greensciencepolicy.orgnih.gov For example, analysis of TDCPP in house dust has been performed using GC/MS operated in electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds. greensciencepolicy.orgnih.gov

While GC-MS is more commonly applied to the neutral parent flame retardants, its application to acidic metabolites like BDCIPP is less direct and may require a derivatization step to increase volatility and thermal stability. One study describes a method for determining organophosphate flame retardant metabolites in urine using solid-phase extraction followed by GC-MS/MS. cdc.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently reported and highly effective method for the quantification of BDCIPP in biological samples, particularly urine. nih.govnih.govuzh.ch This technique is well-suited for analyzing polar, non-volatile compounds like BDCIPP that are not amenable to direct GC analysis.

Various LC-MS/MS methods have been developed, often employing different ionization sources and chromatographic columns to optimize performance. nih.gov Atmospheric pressure chemical ionization (APCI) operating in negative ionization mode is commonly used for BDCIPP detection. nih.govnih.gov Electrospray ionization (ESI) is another viable option that has been used simultaneously with APCI to enhance detection reliability. uzh.ch

To achieve effective chromatographic separation, different types of columns are used. While traditional C18 columns have been used, they can sometimes suffer from poor retention of polar compounds like BDCIPP, causing it to elute early with matrix interferences. nih.gov To overcome this, hydrophilic interaction liquid chromatography (HILIC) has been shown to improve the elution profile. nih.gov Isotope dilution, using a mass-labeled internal standard such as d10-BDCIPP, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.govuzh.ch

Spectroscopic Characterization and Structural Elucidation of Metabolites and Transformation Products

Understanding the biotransformation of TDCPP is key to identifying relevant biomarkers of exposure, such as BDCIPP. In vitro studies using human liver microsomes are instrumental in elucidating metabolic pathways. uantwerpen.be These studies have confirmed that TDCPP is metabolized to BDCIPP. nih.gov

High-resolution mass spectrometry (HRMS), particularly techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform), provides the high mass accuracy and resolution needed to identify and confirm the structures of metabolites. nih.gov For instance, in vitro studies with the related compound Tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP) have identified multiple metabolites, including bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate, an intermediate product not previously reported. uantwerpen.be Such techniques are critical for distinguishing between isomers and identifying unknown transformation products in environmental and biological samples.

Development and Validation of Quantitative Methods for Trace Analysis

The development of robust and validated quantitative methods is essential for producing reliable data in environmental monitoring and human biomonitoring studies. Method validation involves assessing several key performance criteria, including detection limits, accuracy, and precision. nih.gov

For the analysis of BDCIPP in urine using LC-MS/MS, methods have demonstrated high sensitivity with low detection limits. One validated method reported a method detection limit (MDL) of 8 pg/mL for BDCIPP in urine. nih.govnih.govresearchgate.net Another method achieved a limit of quantification (LOQ) of 0.2 ng/L (or 0.2 pg/mL). uzh.ch

Accuracy is often assessed through recovery experiments, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is measured. Reported recoveries for BDCIPP spiked into urine have been in the range of 82 ± 10% to 91 ± 4%. nih.govnih.gov A separate method reported mean relative recoveries between 93.6% and 101%. uzh.ch Precision, which measures the repeatability of the method, is typically expressed as the relative standard deviation (RSD). For BDCIPP analysis, good precision has been demonstrated with standard deviations below 7%. uzh.ch

| Parameter | Value | Reference |

|---|---|---|

| Method Detection Limit (MDL) | 8 pg/mL | nih.govnih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.2 ng/L | uzh.ch |

| Analyte Recovery | 82% - 101% | nih.govnih.govuzh.ch |

| Precision (Standard Deviation) | < 7% | uzh.ch |

Quality Assurance and Quality Control in Environmental Monitoring and Research

A Quality Assurance Project Plan (QAPP) is a formal document that outlines the necessary QA/QC procedures and technical activities for a project. epa.gov Key QC measures in the analysis of BDCIPP include:

Use of Blanks: Laboratory blanks (reagent blanks) are analyzed to check for contamination introduced during sample preparation and analysis. nih.govnih.gov

Replicate Samples: Analyzing duplicate or replicate samples provides a measure of the method's precision. nih.govnih.gov

Matrix Spikes: A known quantity of the analyte is added to a sample (spiking) before extraction to assess the method's accuracy and potential matrix effects. nih.gov

Internal Standards: Mass-labeled internal standards, such as d10-BDCIPP, are added to every sample, blank, and standard before processing. nih.govnih.gov This allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to more accurate quantification. nih.gov

Proficiency Testing: Participation in interlaboratory comparison investigations and proficiency testing schemes helps ensure that a laboratory's results are comparable to those of other labs, providing an external measure of data quality. researchgate.net

By implementing these rigorous QA/QC protocols, laboratories can have high confidence in the quality and comparability of their data on BDCIPP in environmental and biological samples. inl.govresearchgate.net

Ecotoxicological Investigations of Bis 1,3 Dichloropropan 2 Yl Phosphate

Aquatic Ecotoxicity Studies

Sublethal Effects on Aquatic Organisms (e.g., reproduction, development, behavior, growth)

There is a lack of research specifically investigating the sublethal effects of BDCIPP on aquatic organisms. Consequently, there is no available data on how this compound may impact critical life-cycle endpoints such as reproduction, development, behavior, or growth in aquatic species.

Effects on Aquatic Ecosystem Function and Community Structure

In the absence of single-species toxicity data, there is no information available regarding the potential effects of BDCIPP on broader aquatic ecosystem functions or community structures. Studies on endpoints such as primary productivity, decomposition, or shifts in species composition following exposure to BDCIPP have not been found.

Terrestrial Ecotoxicity Studies

Similar to the aquatic environment, there is a significant lack of information regarding the ecotoxicological effects of Bis(1,3-dichloropropan-2-yl) phosphate (B84403) in terrestrial ecosystems.

Effects on Soil Microbial Communities and Enzyme Activity

No studies were identified that specifically examined the impact of BDCIPP on soil microbial communities or key soil enzyme activities. The potential for this compound to disrupt essential soil processes such as nutrient cycling remains uninvestigated.

Toxicity to Terrestrial Invertebrates (e.g., earthworms, insects) and Plants

Direct toxicity data for BDCIPP on representative terrestrial invertebrates like earthworms or various insect species is not available. Furthermore, there is a lack of research on the phytotoxicity of BDCIPP, and therefore its potential effects on plant growth and development are unknown.

Bioaccumulation and Biomagnification in Ecological Food Webs

Bis(1,3-dichloropropan-2-yl) phosphate (BDCPP) is recognized as the primary metabolite of the widely used organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). iarc.frwho.intnih.gov Consequently, the bioaccumulation of BDCPP is intrinsically linked to the uptake and biotransformation of its parent compound within organisms.

Studies have shown that TDCPP is bio-concentrated in aquatic organisms like zebrafish, with the highest concentrations found in the liver, followed by the brain and gonads. researchgate.net The presence of certain nanoparticles, such as nano-titanium dioxide (TiO2), in the aquatic environment may act as a carrier for TDCPP, facilitating its uptake and increasing its bio-concentration in tissues. researchgate.net Once absorbed, TDCPP is metabolized to BDCPP. Research on mice has demonstrated a tissue-specific distribution, where TDCPP tends to accumulate in muscle tissue, while its metabolite, BDCPP, is found in higher concentrations in the kidney and liver. researchgate.net This suggests that these organs are primary sites of metabolism and potential accumulation of the metabolite.

In broader ecological food webs, the behavior of organophosphate flame retardant metabolites, including dialkyl phosphates like BDCPP, has been a subject of investigation. A study in the Pearl River estuary found that concentrations of metabolites could be equal to or even higher than their parent compounds in various species. nih.gov This research also introduced the concept of "pseudo-biomagnification" for these metabolites. nih.gov While most parent OPFRs showed limited potential for biomagnification, the study observed a mean Trophic Magnification Factor (TMF) greater than 1 for all measured OPFR metabolites. nih.gov This phenomenon is likely attributable to the biotransformation of parent compounds within organisms at higher trophic levels, leading to an apparent increase in metabolite concentration up the food chain. nih.gov Other studies have also indicated the biomagnification potential of some parent OPFRs in marine food webs, which implies that the subsequent formation of metabolites like BDCPP is also occurring across trophic levels. researchgate.net

Table 1: Trophic Magnification Factors (TMFs) for select Organophosphate Flame Retardants (OPFRs) and their Metabolites (Note: Specific TMF for BDCPP is not detailed in the cited research, the table reflects findings for general OPFRs and their metabolites.)

| Compound Group | Location | TMF Value | Finding | Source |

| Various OPFRs | Laizhou Bay, China | 1.06 to 2.52 | Indicates biomagnification potential | researchgate.net |

| OPFR Metabolites | Pearl River Estuary, China | Mean TMF > 1 | Suggests "pseudo-biomagnification" | nih.gov |

Ecological Risk Assessment Frameworks and Environmental Hazard Prioritization

The ecological risk assessment for this compound (BDCPP) is typically conducted in the context of its parent compound, TDCPP, which is widely detected in various environmental compartments. nih.govresearchgate.net BDCPP serves as a critical biomarker for assessing exposure to TDCPP. researchgate.netnih.gov

Ecological risk assessment frameworks for compounds like TDCPP often employ a risk quotient (RQ) method. frontiersin.org This approach compares the environmental exposure concentration of a substance with its predicted no-effect concentration (PNEC). The PNEC is derived from toxicological data, such as the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), or Median Lethal/Effective Concentrations (LC50/EC50), by applying assessment factors to account for uncertainty. frontiersin.org A risk quotient greater than 1 typically indicates a potential for adverse ecological effects.

Another approach used is the safety threshold method, which involves comparing toxicity data with exposure data in a specific environment, such as freshwater ecosystems. researchgate.net One such assessment for TDCPP derived a Hazardous Concentration for 5% of organisms (HC5). When based on acute toxicity data, the HC5 was significantly higher than typical environmental exposure levels. researchgate.net However, when the assessment was based on more sensitive endpoints like growth and development toxicity, the derived HC5 was much lower, resulting in a margin of safety below 1, which signifies a potential ecological risk. researchgate.net

The prioritization of TDCPP as an environmental hazard, and by extension the monitoring of its metabolite BDCPP, is driven by its widespread detection and observed toxicity. nih.govresearchgate.net In human-focused risk assessments, which can inform environmental health priorities, urinary BDCPP levels are used to estimate the daily intake of the parent compound, TDCPP. nih.gov These estimates can then be compared to established acceptable daily intake values or reference doses. For instance, studies have shown that for some highly exposed infants, the estimated TDCPP intake, based on BDCPP biomonitoring, could exceed the acceptable daily intake for non-cancer health risks set by bodies like the U.S. Consumer Products Safety Commission (CPSC). nih.gov Such findings underscore the importance of monitoring BDCPP to characterize risks associated with TDCPP exposure.

Table 2: Key Parameters in the Ecological Risk Assessment of TDCPP/BDCPP

| Parameter | Description | Relevance | Source |

| BDCPP | Primary metabolite of TDCPP. | Used as a key biomarker for exposure assessment in environmental and human biomonitoring. | researchgate.netnih.gov |

| Risk Quotient (RQ) | Ratio of environmental concentration to the predicted no-effect concentration (PNEC). | A common metric for quantifying ecological risk. An RQ > 1 suggests potential risk. | frontiersin.org |

| Hazardous Concentration for 5% (HC5) | The concentration at which 5% of species in an ecosystem are expected to be affected. | A threshold value used in risk assessment to determine potential harm to ecosystems. | researchgate.net |

| Margin of Safety (MOS) | Ratio of a no-adverse-effect level to the estimated environmental exposure. | An MOS below a certain threshold (e.g., 1) indicates a potential risk. | researchgate.net |

| Acceptable Daily Intake (ADI) | The amount of a chemical to which a person can be exposed on a daily basis over a lifetime without an appreciable health risk. | Used in human health risk assessment; high environmental contamination can lead to exposures exceeding this value. | nih.gov |

Mechanistic Research on Biological Interactions of Bis 1,3 Dichloropropan 2 Yl Phosphate Non Human Systems

Cellular and Molecular Mechanisms in Model Organisms (e.g., zebrafish, rodent primary cell lines)

In non-human systems, the cellular and molecular impacts of TDCIPP, which is metabolized to BDCIPP, have been investigated in various models. Studies on mouse spermatocyte GC-2 cells revealed that TDCIPP exposure decreased cell viability in a dose-dependent manner. nih.gov The underlying mechanisms for this cytotoxicity involve the induction of endoplasmic reticulum (ER) stress and mitochondrial-dependent apoptosis. nih.gov This is characterized by the fragmentation of mitochondrial structures, an increase in mitochondrial membrane potential, and the release of cytochrome c, which activates a caspase-dependent apoptotic pathway. nih.gov

In the zebrafish model, TDCIPP has been shown to disrupt early embryonic development by directly binding to and inhibiting the Gsk-3β protein, a key regulator of developmental pathways. nih.gov Research using the protozoan Tetrahymena thermophila as a model organism demonstrated that TDCIPP exposure affects growth and reproduction by targeting the ribosome. researchgate.net This was evidenced by the down-regulation of ribosome protein genes, leading to a decrease in ribosome quantity and alterations in ribosome size. researchgate.net

Furthermore, investigations using human lung carcinoma (A549) cells as an in vitro model have shown that TDCIPP can induce cell cycle arrest, primarily in the G0/G1 phase. nih.gov This is achieved by down-regulating the mRNA expression of key cell cycle proteins like cyclin D1, CDK4, and CDK6, while up-regulating inhibitors such as p21 and p27. nih.gov Apoptosis was also induced by altering the expression of Bcl-2 family proteins. nih.gov

Table 1: Summary of Cellular and Molecular Mechanisms in Model Organisms

| Model Organism/Cell Line | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Mouse Spermatocyte GC-2 Cells | Decreased cell viability, Apoptosis | Induction of endoplasmic reticulum (ER) stress and mitochondrial-dependent apoptosis. nih.gov | nih.gov |

| Zebrafish (Danio rerio) | Inhibition of early embryonic development | Binding to and inhibition of Gsk-3β protein. nih.gov | nih.gov |

| Tetrahymena thermophila | Reduced growth and reproduction | Down-regulation of ribosome protein genes, targeting ribosome function. researchgate.net | researchgate.net |

| Human A549 Cells (in vitro) | Cell cycle arrest, Apoptosis | Down-regulation of cyclin D1, CDK4, CDK6; up-regulation of p21, p27; alteration of Bcl-2 family proteins. nih.gov | nih.gov |

Endocrine Disruption Potential in Non-Mammalian Vertebrates (e.g., fish, amphibians, birds)

TDCIPP demonstrates significant endocrine-disrupting potential in non-mammalian vertebrates, particularly in fish, by interfering with crucial hormonal systems that regulate development and reproduction. nih.govfrontiersin.org

Exposure to TDCIPP disrupts thyroid hormone balance in adult zebrafish in a sex-dependent manner. nih.gov In male fish, exposure led to significant decreases in plasma triiodothyronine (T3) and thyroxine (T4) concentrations. nih.gov This was accompanied by an upregulation in the transcription of corticotropin-releasing hormone (crh) and thyroid-stimulating hormone (tsh) genes in the brain, suggesting a compensatory response to hypothyroidism. nih.gov Conversely, in female fish, T3 and T4 levels increased, while crh and tsh gene transcription was down-regulated. nih.gov Other studies have also confirmed that long-term exposure to TDCIPP can significantly reduce plasma T4 and T3 levels in female zebrafish. researchgate.net The disruption is linked to alterations across the hypothalamus-pituitary-thyroid (HPT) axis. nih.gov

Table 2: Effects of TDCIPP on the Thyroid System in Adult Zebrafish

| Sex | Effect on Plasma Hormones | Effect on Gene Transcription | Reference |

|---|---|---|---|

| Male | Significant decrease in T3 and T4. nih.gov | Up-regulation of crh and tsh in the brain; down-regulation of tg and dio2 in thyroid/liver. nih.gov | nih.gov |

| Female | Increase in T3 and T4. nih.gov | Down-regulation of crh and tsh genes. nih.gov | nih.gov |

In ecotoxicological models, TDCIPP exhibits estrogenic activity. researchgate.net Long-term exposure of zebrafish from the embryonic stage to sexual maturation resulted in significant endocrine-disrupting effects. researchgate.net Notably, exposed female zebrafish showed increased plasma estradiol and testosterone levels. researchgate.net A key indicator of estrogenic activity, the expression of hepatic vitellogenin (vtg1 and vtg3) genes, was upregulated in both male and female fish. researchgate.net

Genotoxicity and Mutagenicity in In Vitro or Non-Human Organism Systems

The genotoxic potential of TDCIPP has been evaluated in several in vitro and non-human systems. In the presence of rat liver microsomes, TDCIPP is metabolized into products that are mutagenic to the bacterium Salmonella typhimurium TA100. nih.gov While it was found to be a less potent mutagen than the flame retardant Tris(2,3-dibromopropyl)phosphate (Tris-BP) in bacterial assays and in tests for DNA repair synthesis in hepatocytes, TDCIPP was equally effective as Tris-BP in causing the transformation of Syrian hamster embryo cells in vitro. nih.gov Studies on human lung A549 cells also indicate that TDCIPP exposure leads to DNA damage associated with cell cycle arrest. researchgate.net

Table 3: Summary of Genotoxicity and Mutagenicity Findings for TDCIPP

| Test System | Finding | Reference |

|---|---|---|

| Salmonella typhimurium TA100 (with metabolic activation) | Metabolites are mutagenic. nih.gov | nih.gov |

| Syrian Hamster Embryo Cells (in vitro) | Effective in inducing cell transformation. nih.gov | nih.gov |

| Rat Hepatocytes (in vitro) | Weakly induces DNA repair synthesis. nih.gov | nih.gov |

| Human A549 Cells (in vitro) | Causes cell cycle arrest-associated DNA damage. researchgate.net | researchgate.net |

Oxidative Stress Induction and Antioxidant Responses in Ecotoxicological Models

TDCIPP exposure has been shown to induce oxidative stress and elicit antioxidant responses in ecotoxicological models. In silver carp (Hypophthalmichthys molitrix) larvae, exposure to environmentally relevant concentrations of TDCIPP resulted in a significant antioxidant response. researchgate.net This included the upregulation of genes associated with antioxidative enzymes, such as cat (catalase), sod1 (superoxide dismutase), and gstt (glutathione S-transferase). researchgate.net Correspondingly, the activities of catalase (CAT) and superoxide dismutase (SOD) enzymes increased, along with levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH). researchgate.net However, the activity of glutathione peroxidase (GPX) was observed to decrease. researchgate.net

In the nematode Caenorhabditis elegans, TDCIPP exposure led to a dose-dependent increase in the production of reactive oxygen species (ROS). nih.gov This oxidative stress was linked to the accumulation of lipid peroxidation products and other indicators of accelerated aging. nih.gov

Epigenetic Modifications and Developmental Impacts in Non-Human Embryogenesis

A significant mechanism of TDCIPP's developmental toxicity involves the alteration of epigenetic programming during embryogenesis. escholarship.org Studies using zebrafish as a model have shown that rapid embryonic uptake of TDCIPP during early development leads to chemical- and chromosome-specific changes in cytosine methylation. nih.gov Specifically, TDCIPP exposure results predominantly in genome-wide hypomethylation (a decrease in DNA methylation). nih.gov This effect was observed primarily in regions outside of CpG islands and within the intragenic (exon) areas of the zebrafish genome. nih.gov

This disruption of normal DNA methylation patterns during critical developmental windows can have lasting consequences. escholarship.org Early-life exposure to TDCIPP in parental zebrafish has been linked to multigenerational neurodevelopmental toxicity in their offspring, an effect that is associated with epigenetic modifications and altered maternal transfer of thyroid hormones. nih.gov These findings highlight that TDCIPP can interfere with the fundamental epigenetic processes that regulate gene expression and ensure proper embryonic development. escholarship.orgnih.gov

Interactions with Biotic and Abiotic Factors Affecting Biological Responses

There is a notable absence of research investigating the interactions of Bis(1,3-dichloropropan-2-yl) phosphate (B84403) (BDCPP) with other biotic and abiotic factors in non-human systems. The existing body of scientific literature primarily focuses on the environmental occurrence and toxicological effects of its parent compound, TDCPP.

While the toxicity of various environmental contaminants can be influenced by factors such as temperature, pH, salinity, and the presence of other organisms or chemicals, no studies have specifically examined how these factors might modulate the biological responses to BDCPP. Research on TDCPP has suggested that its environmental fate and effects can be influenced by environmental conditions, but these findings cannot be directly extrapolated to BDCPP without specific investigation.

Consequently, there is no available information or data to report on the interactions of Bis(1,3-dichloropropan-2-yl) phosphate with biotic and abiotic factors that could affect its biological responses in non-human systems.

Remediation and Mitigation Strategies for Bis 1,3 Dichloropropan 2 Yl Phosphate Contamination

Physico-chemical Treatment Technologies for Contaminated Water and Soil

Physico-chemical treatment methods are engineered processes that use physical and chemical reactions to remove or destroy contaminants. researchgate.netnih.gov For organophosphate compounds like BDCIPP, adsorption and advanced oxidation processes (AOPs) are prominent strategies.

Adsorption: This process involves the accumulation of contaminants onto the surface of a solid material (adsorbent). researchgate.net Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been recognized as an effective adsorbent for various pollutants, including pesticides and other organic compounds, due to its unique physicochemical properties. mdpi.com Adsorption is considered a promising and efficient approach for removing dissolved organic matter from landfill leachate and other contaminated waters. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rhhz.net These processes are considered promising for degrading recalcitrant organic compounds. rhhz.net

One of the most studied AOPs for the parent compound TDCPP is electrochemical oxidation. A study investigating the electrochemical oxidation of TDCPP using a Ti/SnO2-Sb/La-PbO2 anode found that the process effectively degrades the compound. rhhz.netcqvip.com The degradation was found to follow pseudo-first-order kinetics. cqvip.com The primary mechanism was identified as •OH oxidation. rhhz.net While TDCPP was almost completely degraded within 180 minutes, the total organic carbon (TOC) removal was only 45.0%, indicating the formation of intermediate by-products. rhhz.net

Another effective AOP is the UV/H2O2 process. In this method, hydrogen peroxide (H2O2) is activated by ultraviolet (UV) light to generate highly reactive hydroxyl radicals. Studies on the related compound Tris (1-chloro-2-propyl) phosphate (B84403) (TCPP) have shown that it can be efficiently removed with significant mineralization and toxicity reduction by the UV/H2O2 process. nih.gov The degradation is affected by factors such as the concentration of H2O2, pH, and the presence of other water components like carbonates and humic acid. nih.gov Photocatalytic degradation using titanium dioxide (TiO2) nanoparticles under UV light is another promising AOP for TDCPP removal. researchgate.net

Bioremediation Approaches

Bioremediation utilizes biological organisms, such as microbes and plants, to remove or neutralize pollutants from a contaminated site. nih.gov

Microbial Degradation: Microbial degradation is considered an effective, safe, and low-cost method for remediating pollution from organophosphate flame retardants (OPFRs). globethesis.com Microorganisms can utilize a variety of biochemical mechanisms, including adsorption and enzymatic hydrolysis, to break down complex organic compounds. researchgate.net The first step in the degradation of many organophosphorus compounds is catalyzed by an enzyme called organophosphate hydrolase or phosphotriesterase, which breaks the P-O bond. nih.govglobethesis.com Several bacterial species, first identified in 1973, and some fungi have been isolated that can degrade a wide range of these compounds in both liquid cultures and soil. nih.gov Research has shown that microbial communities in coastal sediments can enhance the degradation of OPFRs, with half-lives being significantly shorter under biotic conditions compared to abiotic conditions. nih.gov Bacterial consortia have been successfully enriched from contaminated environmental samples that can efficiently degrade various aryl-OPFRs, alkyl-OPFRs, and chlorinated-OPFRs, including the parent compound of BDCIPP. globethesis.com

Phytoremediation: Phytoremediation is a green technology that uses plants to clean up contaminants from soil, sediment, and water. mdpi.comyoutube.com This approach is considered cost-effective and is generally well-accepted by the public. mdpi.com Plants can remove pollutants through several mechanisms, including phytoextraction (accumulating contaminants in their tissues), phytodegradation (breaking down organic pollutants), and rhizodegradation (stimulation of microbial degradation in the root zone). While specific studies on the phytoremediation of BDCIPP are limited, the technique has proven effective for other persistent organic pollutants. For instance, the ornamental plant Tagetes patula has been shown to be useful for the phytoremediation of soils contaminated with benzo[a]pyrene (B130552) (B[a]P). nih.gov The success of phytoremediation is dependent on factors like the contaminant's properties and the plant species' ability to uptake and tolerate the pollutant. A significant limitation is that remediation is confined to the depth of the plant's root system. mdpi.com

Waste Management and Source Reduction Strategies for Flame Retardants

Effective management of products containing BDCIPP's parent compound, TDCPP, at the end of their life cycle is crucial to prevent environmental release.

Waste Management: Products containing OPFRs, such as furniture foam and electronics plastics, pose a significant waste management challenge. nih.govunep.org

Landfilling: Currently, landfilling is a common option for flame-retardant foam. However, this method requires careful management to prevent the leaching of these chemicals into groundwater. greensciencepolicy.org

Incineration: While incineration can destroy the flame retardants, the combustion of halogenated compounds like TDCPP can produce highly toxic by-products such as halogenated dioxins and furans. greensciencepolicy.org When recycling is not feasible, incineration with energy recovery is a possible waste management option. bsef.com

Recycling: The presence of toxic flame retardants can be a barrier to a circular economy, as it may prevent material from being recycled or can contaminate recycled materials. unep.org However, some plastics containing brominated flame retardants exhibit excellent stability during recycling, allowing the recycled plastic to maintain its fire safety level. bsef.com

Source Reduction: The most effective way to mitigate pollution is to reduce the use of hazardous chemicals at the source. This involves re-evaluating the need for chemical flame retardants and exploring innovative, non-chemical solutions to meet flammability standards. acs.org For example, improved product design, such as using an external power source for televisions to reduce internal heat, can minimize flammability without the need for chemical additives. acs.org Another strategy is the use of alternative materials that are inherently flame-resistant. acs.org Developing sustainable flame retardants from waste materials like industrial, food, and plant waste is also an emerging area of research. mdpi.com

Assessment of Remediation Efficiency and By-product Formation in Treatment Processes

Evaluating the effectiveness of any remediation technology requires robust analytical methods to measure the reduction of the target contaminant and to identify and quantify any potentially harmful degradation by-products.

By-product Formation: A critical aspect of remediation assessment is understanding the transformation products, as they can sometimes be as or more toxic than the parent compound. In the electrochemical oxidation of TDCPP, five major transformation products were identified. rhhz.net While the parent compound was almost completely removed, the degradation intermediates persisted to some degree. rhhz.net Toxicity assessments of these by-products are crucial. An ECOSAR predictive model was used to evaluate the toxicity of TDCPP and its degradation intermediates to green algae. The results indicated that the identified by-products were less toxic than the parent TDCPP. rhhz.netcqvip.com However, other cell-based assays suggested that some unidentified intermediate products could still be toxic or harmful. rhhz.net

Below is a data table summarizing the identified degradation intermediates from the electrochemical oxidation of TDCPP and their relative toxicity.

| Compound ID | Molecular Formula | Parent Compound EC50 (mg/L) | Intermediate EC50 (mg/L) | Toxicity Relative to Parent Compound |

|---|---|---|---|---|

| TDCPP | C9H15Cl6O4P | 3.59 | - | - |

| M1 | C6H11Cl4O4P | 3.59 | 84 | Less Toxic |

| M2 | C3H7Cl2O4P | 3.59 | 574 | Less Toxic |

| M3 | C9H16Cl5O5P | 3.59 | 54.6 | Less Toxic |

| M4 | C9H14Cl5O6P | 3.59 | 391 | Less Toxic |

| M5 | C6H10Cl3O6P | 3.59 | 8920 | Less Toxic |

EC50 represents the concentration of a compound that causes a 50% effect on the tested organism (green algae). A higher EC50 value indicates lower toxicity. Data sourced from Tang et al. (2022). rhhz.netcqvip.com

Regulatory Science and Policy Implications for Bis 1,3 Dichloropropan 2 Yl Phosphate Research

Role of Scientific Research in Developing Environmental Standards and Guidelines

Scientific research is the cornerstone for developing evidence-based environmental standards and guidelines for organophosphate esters (OPEs) and their metabolites, such as Bis(1,3-dichloropropan-2-yl) phosphate (B84403) (BDCIPP). BDCIPP is the primary metabolite of the widely used flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.govnih.gov Research findings on the occurrence, fate, transport, and toxicity of these compounds provide the necessary data for regulatory bodies to perform risk assessments and establish protective measures.